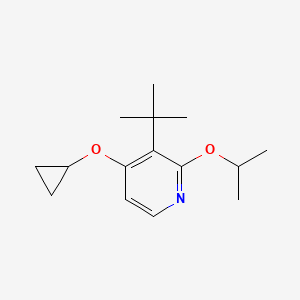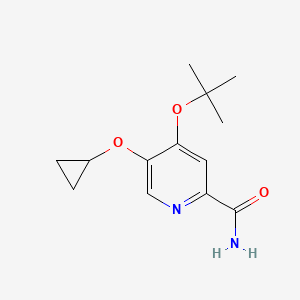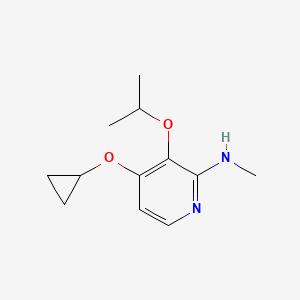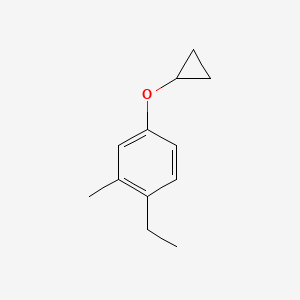
4-Ethyl-3-(methylthio)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-(methylthio)phenol is an organic compound with the molecular formula C9H12OS. It is a derivative of phenol, where the phenolic ring is substituted with an ethyl group at the fourth position and a methylthio group at the third position. This compound is known for its distinctive odor and is used in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(methylthio)phenol can be achieved through several methods. One common approach involves the alkylation of 3-(methylthio)phenol with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: 3-(methylthio)phenol
Reagent: Ethyl halide (e.g., ethyl bromide)
Catalyst: Base (e.g., sodium hydroxide or potassium carbonate)
Solvent: Organic solvent (e.g., ethanol or acetone)
Reaction Conditions: Reflux temperature for several hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-(methylthio)phenol undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenolic hydroxyl group can be reduced to a corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, aryl halides, Lewis acids (e.g., aluminum chloride)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Hydrocarbons
Substitution: Various alkylated or arylated phenols
Aplicaciones Científicas De Investigación
4-Ethyl-3-(methylthio)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its distinctive odor.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-(methylthio)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can modulate biochemical pathways and exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-4-ethylphenol: Similar structure but lacks the methylthio group.
4-Ethylphenol: Lacks both the methylthio and additional alkyl groups.
3-(Methylthio)phenol: Lacks the ethyl group.
Uniqueness
4-Ethyl-3-(methylthio)phenol is unique due to the presence of both the ethyl and methylthio groups on the phenolic ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H12OS |
|---|---|
Peso molecular |
168.26 g/mol |
Nombre IUPAC |
4-ethyl-3-methylsulfanylphenol |
InChI |
InChI=1S/C9H12OS/c1-3-7-4-5-8(10)6-9(7)11-2/h4-6,10H,3H2,1-2H3 |
Clave InChI |
WJBQTJDSSWVIFW-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=C(C=C1)O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















